molecular formula C7H12O3 B027781 Methyl tetrahydropyran-4-carboxylate CAS No. 110238-91-0

Methyl tetrahydropyran-4-carboxylate

Cat. No.: B027781
CAS No.: 110238-91-0
M. Wt: 144.17 g/mol
InChI Key: CNCMVGXVKBJYNU-UHFFFAOYSA-N
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Description

Methyl tetrahydropyran-4-carboxylate: is an organic compound with the molecular formula C7H12O3 . It is a colorless liquid with a boiling point of 197°C and a density of 1.080 g/mL at 20°C . This compound is used in various chemical syntheses and has applications in multiple scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl tetrahydropyran-4-carboxylate can be synthesized from tetrahydro-2H-pyran-4-carboxylic acid and dimethyl sulfate . The reaction typically involves the esterification of the carboxylic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods: In industrial settings, the production of this compound often involves high-pressure and high-temperature conditions. A basic catalyst is used to facilitate the reaction between tetrahydropyran and carbon dioxide .

Chemical Reactions Analysis

Types of Reactions: Methyl tetrahydropyran-4-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form tetrahydropyran-4-carboxylic acid.

    Reduction: It can be reduced to form tetrahydropyran-4-methanol.

    Substitution: The ester group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or alcohols can be used for substitution reactions.

Major Products Formed:

    Oxidation: Tetrahydropyran-4-carboxylic acid.

    Reduction: Tetrahydropyran-4-methanol.

    Substitution: Various substituted tetrahydropyran derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: Methyl tetrahydropyran-4-carboxylate is used as an intermediate in the synthesis of cycloalkylamide derivatives and tetrahydro-2-furoic chloride . It is also used in the preparation of tetrahydro-2H-pyran-4-carboxylic chloride.

Biology and Medicine: The compound is used in the synthesis of biologically active molecules, including inhibitors of soluble epoxide hydrolase, which have potential therapeutic applications .

Industry: In industrial applications, this compound is used in the production of various chemical intermediates and specialty chemicals.

Comparison with Similar Compounds

  • Tetrahydro-2H-pyran-4-carboxylic acid
  • Tetrahydropyran-4-methanol
  • Tetrahydro-2-furoic chloride

Uniqueness: Methyl tetrahydropyran-4-carboxylate is unique due to its specific ester functional group, which allows it to participate in a variety of chemical reactions and serve as a versatile intermediate in organic synthesis. Its ability to undergo oxidation, reduction, and substitution reactions makes it a valuable compound in both research and industrial applications.

Properties

IUPAC Name

methyl oxane-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O3/c1-9-7(8)6-2-4-10-5-3-6/h6H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNCMVGXVKBJYNU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCOCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00378519
Record name Methyl tetrahydropyran-4-carboxylate
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Molecular Weight

144.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

110238-91-0
Record name 2H-Pyran-4-carboxylic acid, tetrahydro-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=110238-91-0
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl tetrahydropyran-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00378519
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2H-Pyran-4-carboxylic acid, tetrahydro-, methyl ester
Source European Chemicals Agency (ECHA)
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Record name 2H-Pyran-4-carboxylic acid, tetrahydro-, methyl ester
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

Tetrahydro-2H-pyran-4-carboxylic acid (1.00 g, 7.68 mmol) was slowly added to a stirred suspension of anhydrous potassium carbonate (1.17 g, 8.45 mmol) in acetone (40 mL), followed by dimethyl sulfate (0.8 mL, 8.45 mmol). The mixture was stirred and heated for 3 h. The inorganic salts were then removed by filtration and washed with acetone, and the filtrate was dried and concentrated to give methyl tetrahydro-2H-pyran-4-carboxylate (1.1 g, 99%), which was used in the next step without further purification. GC-MS m/z 145 (MH+); 1H NMR (300 MHz, CDCl3) δ 11.70–1.80 (m, 4H), 2.47–2.52 (m, 1H), 3.34–3.43 (m, 2H), 3.65 (s, 3H), 3.88–3.95 (m, 2H).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
1.17 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
0.8 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

A 1 L three neck flask equipped with a mechanical stirrer, condenser, thermocouple, and addition funnel was charged with THPE GE (112.5 g), mono-2-(methacryloyloxy)ethyl succinate (218.3 g), triethylamine (1.2 g), and Prostab® 5415 (0.2 g). The mixture was heated to 80° C. for 7.5 hr to obtain a pale yellow mixture. The mixture was dissolved in 1250 mL of ethyl acetate, extracted with 500 mL of water followed by 500 mL of saturated sodium bicarbonate solution. The solution was dried with anhydrous sodium sulphate, then added to 1 liter of silica gel (Merck silica gel 60), and the solvent was removed. The silica gel containing the compound was then added to a column with 2500 g of silica gel and was eluted with a mixture of hexanes and ethyl acetate to isolate a purified fraction of the desired compound, THPE GE Su HEMA. 1H NMR (500 MHz, CDCl3) Δ1.93 (s, 9H), 2.08 (s, 3H), 2.61-2.7 (m, 12H), 3.8-4.2 (m, 15H), 4.3-4.4 (m, 12H), 5.6 (m, 3H), 6.1 (m, 3H), 6.75 (m, 6H), 6.98 (m, 6H).
[Compound]
Name
three
Quantity
1 L
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
mono-2-(methacryloyloxy)ethyl succinate
Quantity
218.3 g
Type
reactant
Reaction Step Two
Quantity
1.2 g
Type
reactant
Reaction Step Two
[Compound]
Name
5415
Quantity
0.2 g
Type
reactant
Reaction Step Two
Quantity
1250 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods III

Procedure details

To a solution of tetrahydro-2H-pyran-4-carboxylic acid (520 mg, 4.00 mmol, 1.00 equiv) in methanol (50 mL) was added PTSA (35.0 mg, 0.200 mmol). The resulting mixture was stirred overnight at 80° C. in an oil bath, then cooled to ambient temperature and concentrated in vacuo. The residue was diluted with 30 mL of water and extracted with 3×30 mL of DCM. The combined organic layers were dried over anhydrous magnesium sulfate and concentrated in vacuo. This resulted in 500 mg (87%) of methyl tetrahydro-2H-pyran-4-carboxylate as a colorless oil.
Quantity
520 mg
Type
reactant
Reaction Step One
Name
Quantity
35 mg
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Synthesis routes and methods IV

Procedure details

A 1 L three neck flask equipped with a mechanical stirrer, condenser, thermocouple, and addition funnel was charged with THPE GE (112.5 g), mono-2-(methacryloyloxy)ethyl succinate (218.3 g), triethylamine (1.2 g), and Prostab® 5415 (0.2 g,). The mixture was heated to 80° C. for 7.5 hr to obtain a pale yellow mixture. The mixture was dissolved in 1250 mL of ethyl acetate, extracted with 500 mL of water followed by 500 mL of saturated sodium bicarbonate solution. The solution was dried with anhydrous sodium sulphate, then added to 1 liter of silica gel (Merck silica gel 60), and the solvent was removed. The silica gel containing the compound was then added to a column with 2500 g of silica gel and was eluted with a mixture of hexanes and ethyl acetate to isolate a purified fraction of the desired compound, THPE GE Su HEMA. 1H NMR (500 MHz, CDCl3) δ 1.93 (s, 9H), 2.08 (s, 3H), 2.61-2.7 (m, 12H), 3.84-4.2 (m, 15H), 4.3-4.4 (m, 12H), 5.6 (m, 3H), 6.1 (m, 3H), 6.75 (m, 6 H), 6.98 (m, 6H).
[Compound]
Name
three
Quantity
1 L
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
mono-2-(methacryloyloxy)ethyl succinate
Quantity
218.3 g
Type
reactant
Reaction Step Two
Quantity
1.2 g
Type
reactant
Reaction Step Two
Quantity
1250 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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